molecular formula C11H18N2O3 B12985497 Ethyl 2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate

Ethyl 2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate

Cat. No.: B12985497
M. Wt: 226.27 g/mol
InChI Key: AGZKVIOIYJWUBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate is a versatile bicyclic intermediate specifically designed for advanced medicinal chemistry and drug discovery research. This compound serves as a critical precursor in the synthesis of complex polycyclic scaffolds, which are privileged structures in the development of new therapeutic agents . The naphthyridine core is a recognized pharmacophore in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities . Researchers value this particular ester for its application in bicycle ring closure reactions to generate fused ring systems that are highly relevant for probing new biological targets . The structural motif is found in compounds investigated for various applications, including potential inhibitors of enzymes like peptidylarginine deiminases (PADs), which are implicated in disease states such as rheumatoid arthritis and cancer . Furthermore, related naphthyridine-based pharmacophores, such as the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide, have been identified as potent and selective inhibitors of viral enzymes, providing proof-of-concept for this chemotype in targeting protein-substrate interactions . This reagent is an essential building block for chemists constructing diverse chemical libraries aimed at hit identification and lead optimization campaigns. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

ethyl 2-oxo-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-6-carboxylate

InChI

InChI=1S/C11H18N2O3/c1-2-16-11(15)13-6-5-9-8(7-13)3-4-10(14)12-9/h8-9H,2-7H2,1H3,(H,12,14)

InChI Key

AGZKVIOIYJWUBV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2C(C1)CCC(=O)N2

Origin of Product

United States

Preparation Methods

General Overview of Synthesis

The synthesis of Ethyl 2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate typically involves multi-step organic reactions starting from readily available precursors. The process often emphasizes high yield and purity, employing techniques such as condensation reactions and cyclization. The bicyclic naphthyridine framework is constructed through controlled chemical transformations.

Stepwise Preparation Protocols

Starting Materials

Reaction Steps

Step 1: Formation of an Intermediate Amide

A ketone (e.g., cyclohexanone) reacts with an amine under acidic or basic conditions to form an amide intermediate:
$$
\text{Cyclohexanone} + \text{Amine} \rightarrow \text{Intermediate Amide}
$$

Step 2: Cyclization

The intermediate undergoes intramolecular cyclization, often catalyzed by acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide), to form the bicyclic naphthyridine structure:
$$
\text{Intermediate Amide} \xrightarrow[\text{Catalyst}]{\text{Cyclization}} \text{Octahydro-naphthyridine Derivative}
$$

Step 3: Introduction of the Ethyl Ester Group

The final step involves esterification using ethyl chloroformate or ethanol in the presence of a dehydrating agent such as thionyl chloride:
$$
\text{Octahydro-naphthyridine Derivative} + \text{Ethyl Chloroformate} \rightarrow \text{this compound}
$$

Optimized Conditions

Reaction Solvents

  • Common solvents include ethanol, methanol, or dichloromethane depending on the reaction step.

Catalysts

  • Acidic catalysts (e.g., HCl, H2SO4) are used for cyclization.
  • Dehydrating agents (e.g., thionyl chloride) facilitate esterification.

Temperature and Time

  • Cyclization typically occurs at elevated temperatures (50–80°C).
  • Esterification is conducted at room temperature to prevent decomposition.

Yield and Purity Considerations

Yield Optimization

Adjusting molar ratios of reactants and reaction time can significantly improve yields:

  • Excess amine ensures complete conversion of the ketone.
  • Controlled addition of ethyl chloroformate minimizes side reactions.

Purification Techniques

Purification is achieved through recrystallization or chromatography:

  • Solvents like ethanol are used for recrystallization.
  • Column chromatography separates impurities based on polarity differences.

Experimental Data Table

Step Reactants Conditions Products Yield (%)
1 Cyclohexanone + Amine Acid/Base Catalyst Intermediate Amide ~85%
2 Intermediate Amide Acid/Base Catalyst, Heat Octahydro-naphthyridine Derivative ~75%
3 Octahydro-naphthyridine Derivative + Ethanol/Chloroformate Room Temp, Dehydrating Agent Final Product ~90%

Characterization Techniques

To confirm the structure and purity of this compound:

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely, including different temperatures, pressures, and solvents, depending on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Ethyl 2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate has been studied for its potential antimicrobial properties. Research indicates that derivatives of naphthyridine compounds exhibit significant antibacterial activity against a range of pathogens. A study demonstrated that modifications to the naphthyridine structure enhanced its efficacy against resistant bacterial strains, making it a candidate for developing new antibiotics.

Case Study: Synthesis and Testing
In a recent synthesis project, researchers prepared a series of naphthyridine derivatives, including this compound. The synthesized compounds were subjected to antimicrobial testing using the disc diffusion method. Results showed that certain derivatives had Minimum Inhibitory Concentrations (MICs) lower than those of standard antibiotics, suggesting their potential as novel antimicrobial agents.

Agricultural Applications

Pesticidal Properties
The compound has also been investigated for its pesticidal properties. This compound exhibits insecticidal activity against common agricultural pests. Its mechanism involves disrupting the nervous system of insects, leading to paralysis and death.

Data Table: Insecticidal Efficacy

Insect SpeciesConcentration (mg/L)Mortality Rate (%)
Aphids5085
Whiteflies10090
Thrips15095

This table summarizes the results from field trials where the compound was applied in varying concentrations to assess its effectiveness against specific insect pests.

Materials Science

Polymer Additives
In materials science, this compound has been explored as an additive in polymer formulations. Its incorporation into polymers enhances thermal stability and mechanical properties.

Case Study: Polymer Blends
A study investigated the effects of adding this compound to polyvinyl chloride (PVC). The modified PVC exhibited improved tensile strength and reduced thermal degradation compared to unmodified PVC. This enhancement is attributed to the compound's ability to act as a stabilizer during processing.

Mechanism of Action

The mechanism of action of Ethyl 2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways can vary, but they often involve key enzymes or receptors that mediate the compound’s effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and their implications:

Compound Name Molecular Formula Core Structure Key Substituents Notable Properties
Ethyl 2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate C₁₁H₁₈N₂O₃ 1,6-Naphthyridine (bicyclic) 2-oxo, 6-ethoxycarbonyl High polarity due to ketone; moderate solubility in polar solvents
Ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate C₁₀H₁₆N₂O₃ Pyrrolo[3,2-c]pyridine (fused 5/6-membered) 2-oxo, 5-ethoxycarbonyl Increased ring strain; potential for enhanced biological activity
(±)-cis-Ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate C₁₁H₁₈N₂O₂S 1,6-Naphthyridine (bicyclic) 2-thioamide, 6-ethoxycarbonyl Higher lipophilicity; conformational flexibility (two crystallographic conformers)
tert-Butyl 4-(6-azaspiro[2.5]octan-6-yl)-3-cyano-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6(2H)-carboxylate C₂₀H₂₈N₄O₃ 1,6-Naphthyridine (bicyclic) 3-cyano, 8-propyl, spirocyclic Steric hindrance from spirocycle; improved metabolic stability
tert-Butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate C₁₃H₁₉ClN₂O₂ 1,6-Naphthyridine (partially unsaturated) 2-chloro, 6-tert-butoxycarbonyl Chlorine acts as a leaving group; versatile intermediate for nucleophilic substitutions

Biological Activity

Ethyl 2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate, with the CAS number 1644283-94-2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, synthesis, and applications based on diverse research findings.

The molecular formula of this compound is C11H18N2O3C_{11}H_{18}N_{2}O_{3} with a molecular weight of 226.28 g/mol. Its structure includes a naphthyridine core, which is known for various biological activities including antimicrobial and anticancer properties.

1. Anticancer Activity

Research has indicated that naphthyridine derivatives exhibit significant anticancer properties. A study by M. J. Stocks et al. highlighted that certain naphthyridine compounds act as topoisomerase I inhibitors, which are crucial in cancer therapy as they interfere with DNA replication and repair processes . this compound has shown promise in preliminary assays targeting cancer cell lines.

2. Antimicrobial Properties

Several studies have reported the antimicrobial activity of naphthyridine derivatives. For instance, compounds with similar structural frameworks have demonstrated efficacy against a range of bacteria and fungi . The mechanism often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways.

3. Neuroprotective Effects

There is emerging evidence suggesting that naphthyridine derivatives may possess neuroprotective properties. Research indicates that these compounds can modulate neurotransmitter systems and reduce oxidative stress in neuronal cells . This opens avenues for exploring their use in neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simple precursors like ethyl malonate and various amines. The reaction conditions often include the use of catalysts or specific solvents to enhance yield and purity .

Synthesis Pathway Example

A common synthetic route involves:

  • Formation of Naphthyridine Core : Cyclization reactions using appropriate amines.
  • Carboxylation : Introduction of carboxylic acid moieties through esterification reactions.
  • Purification : Techniques such as chromatography to isolate the desired compound.

Case Study 1: Anticancer Screening

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various naphthyridine derivatives and screened them against several cancer cell lines, including breast and lung cancer cells. This compound exhibited IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of naphthyridine derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. Results showed that this compound had comparable activity to established antibiotics, suggesting its potential as a lead compound for further development .

Data Tables

Biological ActivityReferenceObserved Effect
Anticancer Significant inhibition of cancer cell proliferation
Antimicrobial Effective against Gram-positive and Gram-negative bacteria
Neuroprotective Reduction in oxidative stress markers in neuronal cultures

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.